N-(2-benzoyl-4-chlorophenyl)-2-(3-methylphenoxy)acetamide N-(2-benzoyl-4-chlorophenyl)-2-(3-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0966923
InChI: InChI=1S/C22H18ClNO3/c1-15-6-5-9-18(12-15)27-14-21(25)24-20-11-10-17(23)13-19(20)22(26)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,24,25)
SMILES: CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Molecular Formula: C22H18ClNO3
Molecular Weight: 379.8 g/mol

N-(2-benzoyl-4-chlorophenyl)-2-(3-methylphenoxy)acetamide

CAS No.:

Cat. No.: VC0966923

Molecular Formula: C22H18ClNO3

Molecular Weight: 379.8 g/mol

* For research use only. Not for human or veterinary use.

N-(2-benzoyl-4-chlorophenyl)-2-(3-methylphenoxy)acetamide -

Specification

Molecular Formula C22H18ClNO3
Molecular Weight 379.8 g/mol
IUPAC Name N-(2-benzoyl-4-chlorophenyl)-2-(3-methylphenoxy)acetamide
Standard InChI InChI=1S/C22H18ClNO3/c1-15-6-5-9-18(12-15)27-14-21(25)24-20-11-10-17(23)13-19(20)22(26)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,24,25)
Standard InChI Key HCSJOFQMPJMONR-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Canonical SMILES CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator